2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
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Overview
Description
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a thiazolidinone ring and a butylphenyl group .
Preparation Methods
The synthesis of 2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 4-butylbenzaldehyde with thiazolidin-4-one under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Chemical Reactions Analysis
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties and used in polymer processing.
3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate: Another antioxidant used in bioprocessing materials.
Bis(p-nonylphenyl)phosphate: Used in similar applications as an antioxidant.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its research and industrial uses .
Biological Activity
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, also known by its CAS number 750607-42-2, is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone ring, which is known for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C15H17NO2S
- Molecular Weight : 275.37 g/mol
- CAS Number : 750607-42-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a review published in 2021 noted that thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades like PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against a range of pathogens. A study indicated that thiazolidinone derivatives possess activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this one demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as antibacterial agents .
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidinone ring can enhance these effects .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural features. Modifications at specific positions on the thiazolidinone ring can enhance or diminish biological potency. For example, the presence of bulky substituents like butyl groups has been linked to improved anticancer and antimicrobial activities .
Substituent Position | Effect on Activity |
---|---|
4-position (Butyl) | Increased anticancer activity |
2-position (Oxide) | Enhanced antimicrobial properties |
Case Studies
- Anticancer Efficacy : A study evaluated a series of thiazolidinone derivatives in vitro against breast cancer cell lines (MCF-7). The results showed that compounds with a butyl group exhibited IC50 values significantly lower than those without this substituent, indicating enhanced cytotoxicity .
- Antimicrobial Testing : In another study, derivatives were tested against clinical isolates of E. coli and Staphylococcus aureus. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
- Anti-inflammatory Mechanism : Research involving animal models showed that administration of thiazolidinone derivatives led to a marked decrease in paw edema in carrageenan-induced inflammation models, suggesting effective anti-inflammatory action .
Properties
Molecular Formula |
C15H17NO2S |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(2Z)-2-[2-(4-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO2S/c1-2-3-4-11-5-7-12(8-6-11)13(17)9-15-16-14(18)10-19-15/h5-9H,2-4,10H2,1H3,(H,16,18)/b15-9- |
InChI Key |
LRDRFCDJPIWFKO-DHDCSXOGSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C(=O)/C=C\2/NC(=O)CS2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2 |
Origin of Product |
United States |
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